trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol A derivative of Benzopyrene. Benzopyrene is a carcinogenic component of tobacco smoke implicated in lung cancer.
Brand Name: Vulcanchem
CAS No.: 37571-88-3
VCID: VC21340412
InChI: InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1
SMILES: C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

CAS No.: 37571-88-3

Cat. No.: VC21340412

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol - 37571-88-3

CAS No. 37571-88-3
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name (4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol
Standard InChI InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1
Standard InChI Key OYOQHRXJXXTZII-PMACEKPBSA-N
Isomeric SMILES C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O
SMILES C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
Canonical SMILES C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O

Chemical Identity and Structural Characteristics

Nomenclature and Identification

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is also known by several synonyms including trans-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene, trans-4,5-dihydroxy-4,5-dihydrobenzo(a)pyrene, and benzo(a)pyrene-4,5-dihydrodiol (E)- . The compound has been assigned the CAS Registry Number 37571-88-3 . In chemical databases, it is identified by the PubChem CID 37785 and has an RTECS number of DJ4990000 .

Molecular Properties

The molecular formula of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol is C₂₀H₁₄O₂ with a calculated molecular weight of 286.32 g/mol . The compound possesses a polycyclic aromatic structure with two hydroxyl groups in a trans configuration at positions 4 and 5 of the benzo(a)pyrene scaffold . This stereochemical arrangement is significant for its biological activity and metabolic fate.

Structural Configuration

The trans configuration of the hydroxyl groups at positions 4 and 5 is denoted in the compound's systematic name as (4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol, indicating the specific stereochemistry . This trans orientation influences the compound's three-dimensional structure, affecting its interactions with biological macromolecules and enzymatic systems.

PropertyValueSource
Molecular FormulaC₂₀H₁₄O₂
Molecular Weight286.32 g/mol
CAS Registry Number37571-88-3
PubChem CID37785
RTECS NumberDJ4990000
Melting Point>185°C (decomposes)

Metabolic Origins and Pathways

Formation from Benzo(a)pyrene

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a metabolite formed during the biotransformation of benzo(a)pyrene, a well-known environmental carcinogen . The compound represents an important intermediate in the metabolic activation pathways of benzo(a)pyrene, which ultimately lead to DNA binding and potential carcinogenic effects .

Enzymatic Processes

Biotransformation and Metabolic Fate

Microsomal Metabolism

Studies have demonstrated that trans-4,5-dihydrobenzo(a)pyrene-4,5-diol undergoes further metabolism when incubated with beta-naphthoflavone (BNF)-induced rat liver microsomes . This metabolic transformation results in the formation of six major products, all characterized as bis-diols through various spectroscopic techniques including NMR, MS, and UV spectroscopy .

Bis-Diol Metabolites

The six major metabolites identified from microsomal metabolism of trans-B[a]P-4,5-diol include two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene, two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene, and two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene . These bis-diols represent important intermediates in the metabolic activation of benzo(a)pyrene.

Metabolic Activation Pathway

The metabolic fate of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol is significant because certain metabolites, particularly the trans,trans-B[a]P-4,5:7,8-bis-diols, can undergo further activation to form DNA-reactive species . This metabolic activation pathway is crucial in understanding the carcinogenic potential of benzo(a)pyrene and its metabolites.

Toxicological Significance and Health Hazards

DNA Adduct Formation

A critical aspect of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol toxicity is its ability to form DNA adducts after metabolic activation . Using ³²P-postlabeling techniques specifically designed to detect stable polar DNA adducts, researchers have identified four distinct DNA adducts following microsomal activation of trans-B[a]P-4,5-diol with calf thymus DNA . Further analyses indicated that each of these stable polar DNA adducts was derived from the metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols .

Tumorigenic Properties

Toxicological studies have documented the tumorigenic potential of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol. The lowest published toxic dose (TDLo) for skin exposure in mice is reported as 1 mg/kg, with observed effects including skin tumors . These findings support the compound's classification as a tumorigenic agent by RTECS criteria .

Mutagenic Activity

Trans-4,5-dihydrobenzo(a)pyrene-4,5-diol has demonstrated mutagenic activity in several test systems. Mutation data indicate positive results in Salmonella typhimurium at a dose of 30 mg/L . Additional studies have shown DNA inhibition in microorganisms at 2 mg/L, morphological transformation in hamster embryos at 1 mg/L, and sister chromatid exchange in hamster ovary cells at 8 mg/L . These findings collectively emphasize the genotoxic potential of this metabolite.

Test TypeTest SystemDoseReference
Tumorigenic (TDLo)Mouse skin1 mg/kg
MutationSalmonella typhimurium30 mg/L
DNA inhibitionMicroorganism2 mg/L
Morphological transformationHamster embryo1 mg/L
Sister chromatid exchangeHamster ovary8 mg/L

Crystallographic Features and Physical Properties

Molecular Packing and Interactions

A notable feature of the crystal structure is the stacking of dihydrobenzo[a]pyrene ring systems along the crystallographic c axis . This arrangement facilitates π-π stacking interactions between the aromatic ring systems, which may influence the compound's physical properties and intermolecular interactions.

Spectroscopic Properties

Spectroscopic data, including UV/Visible spectra, provide additional insights into the electronic structure and properties of trans-4,5-dihydrobenzo(a)pyrene-4,5-diol . These spectral characteristics are valuable for the identification and characterization of the compound in analytical studies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator